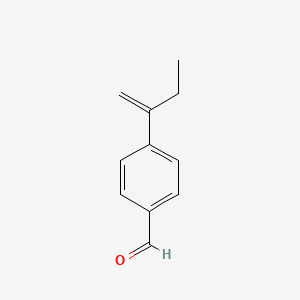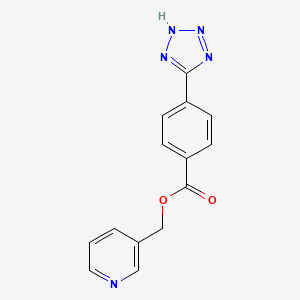![molecular formula C21H22O3 B15159548 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one CAS No. 674785-56-9](/img/structure/B15159548.png)
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes an oxane ring and a diphenylbutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one typically involves the reaction of 1,3-diphenylbut-2-en-1-one with an oxane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The oxane ring and diphenylbutenone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A bioactive compound with a similar oxane ring structure.
Schizophyllan: A polysaccharide with immunomodulatory properties.
Uniqueness
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is unique due to its specific combination of an oxane ring and a diphenylbutenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
674785-56-9 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C21H22O3/c22-20(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-24-21-13-7-8-14-23-21/h1-6,9-12,15,21H,7-8,13-14,16H2 |
InChI Key |
HJEUVDXACSCEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)


![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
